REACTION_SMILES
|
[CH3:9][Si:10]([OH:11])([OH:12])[OH:13].[NH2:1][CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8]>>[NH2:1][CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8].[SiH3:10][OH:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](O)(O)O
|
Name
|
CC(O)C(N)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)C(N)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(N)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O[SiH3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:9][Si:10]([OH:11])([OH:12])[OH:13].[NH2:1][CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8]>>[NH2:1][CH:2]([CH:3]([OH:4])[CH3:5])[C:6](=[O:7])[OH:8].[SiH3:10][OH:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](O)(O)O
|
Name
|
CC(O)C(N)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)C(N)C(=O)O
|
Name
|
CC(O)C(N)C(=O)O
|
Type
|
product
|
Smiles
|
CC(O)C(N)C(=O)O
|
Name
|
O[SiH3]
|
Type
|
product
|
Smiles
|
O[SiH3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |